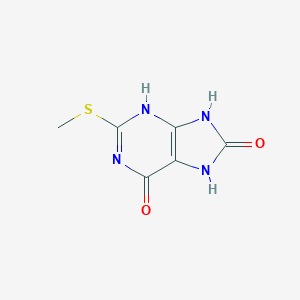

6,8-Dihydroxy-2-methylmercaptopurine

Übersicht

Beschreibung

Molecular Structure Analysis

The 6,8-Dihydroxy-2-methylmercaptopurine molecule contains a total of 20 bonds. There are 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis

6,8-Dihydroxy-2-methylmercaptopurine has a molecular weight of 198.20200, a density of 1.99 g/cm3, and a boiling point of 656.1ºC at 760 mmHg . The melting point is greater than 300ºC .Wissenschaftliche Forschungsanwendungen

Anticancer Drug

6-Mercaptopurine is a traditional anticancer drug . It has been used in various therapies to improve therapeutic efficacy and safety .

Drug Delivery Systems

6-Mercaptopurine has been used in drug delivery systems to enhance the therapeutic efficacy of other drugs . For example, it can be dimerized to form a disulfide bond-containing drug dimer and prepared with a cysteine-based poly (disulfide amide) with redox-responsive capability as a drug carrier .

Lymphoma Therapy

6-Mercaptopurine has been used in enhanced lymphoma therapy . It can be loaded into nanoparticles to improve its therapeutic efficacy .

Bioanalysis in Dried Blood Spots

6-Mercaptopurine can be quantitatively bioanalyzed in dried blood spots (DBS) prepared from a small volume of acute lymphoblastic leukemia (ALL) patients . This method can be effectively utilized to support therapeutic drug monitoring .

Treatment of Acute Lymphoblastic Leukemia (ALL)

6-Mercaptopurine is used in most treatment protocols of Acute Lymphoblastic Leukemia (ALL) . It is an antineoplastic drug that belongs to the class of antimetabolites .

Treatment of Crohn’s Disease

6-Mercaptopurine and its pro-drug azathioprine have proven efficacy in the maintenance of disease remission in children with steroid-dependent Crohn’s disease .

Wirkmechanismus

Target of Action

6,8-Dihydroxy-2-methylmercaptopurine, a derivative of mercaptopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound acts as an analogue of the purine bases adenine and hypoxanthine . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Biochemical Pathways

The compound affects the purine salvage pathway and interferes with nucleic acid synthesis by inhibiting purine metabolism . It is also metabolized by xanthine oxidase (XOD) into 6-thiouric acid (6TUA), which is excreted in urine .

Pharmacokinetics

Mercaptopurine, from which it is derived, has a bioavailability ranging from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes, which is longer for its active metabolites . The compound is excreted through the kidneys .

Result of Action

The primary result of the action of 6,8-Dihydroxy-2-methylmercaptopurine is the inhibition of nucleic acid synthesis, which leads to cell death . This makes it effective against certain types of leukemia . Its metabolism into 6tua reduces its therapeutic efficacy .

Action Environment

The action, efficacy, and stability of 6,8-Dihydroxy-2-methylmercaptopurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects . Additionally, the use of allopurinol, a drug used to manage hyperuricemia, can alter the metabolism of the compound to maximize the production of the active metabolite while reducing the hepatotoxic metabolite .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKHLJAVYVWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281732 | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dihydroxy-2-methylmercaptopurine | |

CAS RN |

14443-37-9 | |

| Record name | MLS002638901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

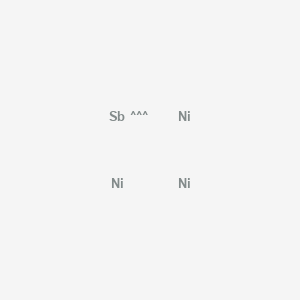

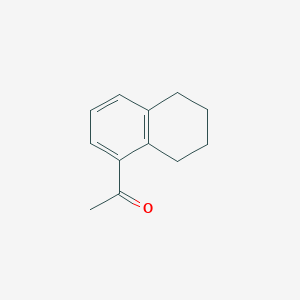

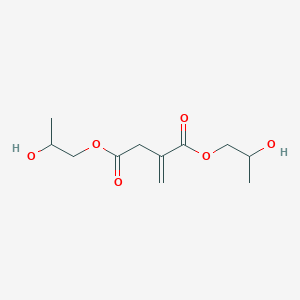

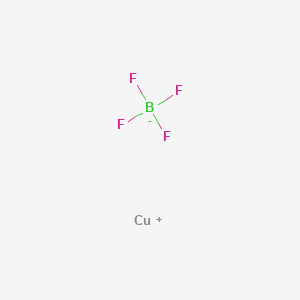

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

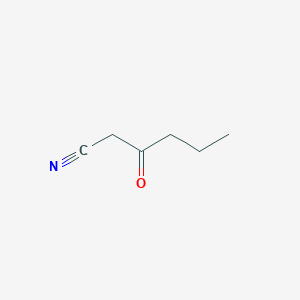

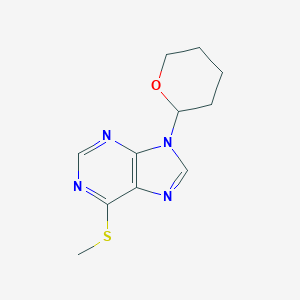

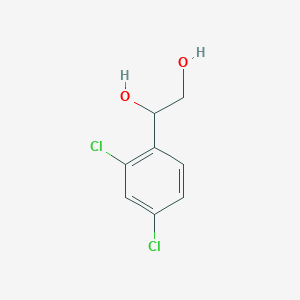

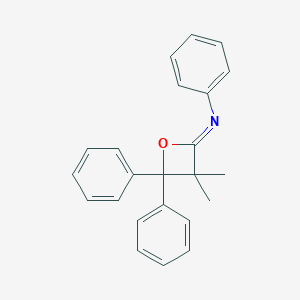

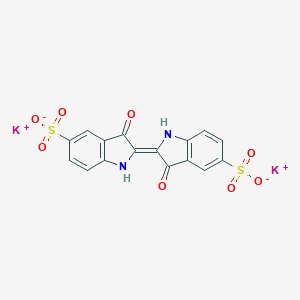

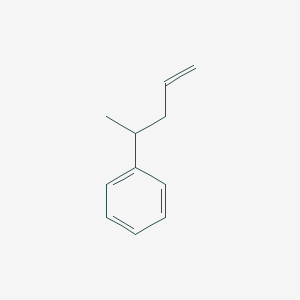

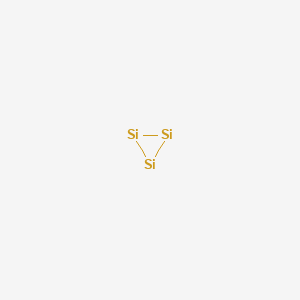

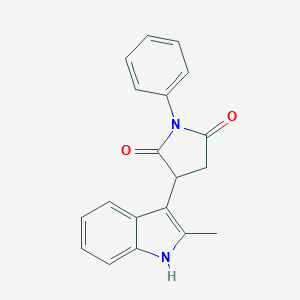

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.